N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide featuring a fused azatricyclic core, a cyclopropyl substituent, and a sulfonamide moiety. The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., 11β-hydroxysteroid dehydrogenase type 1 [11β-HSD1]) due to its hydrogen-bonding capabilities . The cyclopropyl substituent may enhance metabolic stability and modulate lipophilicity compared to bulkier or aromatic groups.
Properties
IUPAC Name |
N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-13-4-1-9-7-12(20(18,19)15-11-2-3-11)8-10-5-6-16(13)14(9)10/h7-8,11,15H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNOUEUZVZDCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, sulfonamide formation, and introduction of the cyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Inhibition of Protein Arginine Methyltransferases (PRMTs)
One of the primary applications of this compound is its role as an inhibitor of protein arginine methyltransferases, particularly PRMT5. PRMT5 is implicated in various cancers and proliferative disorders, making its inhibition a target for cancer therapies . Studies have shown that compounds with similar structures exhibit significant activity against PRMTs, indicating that N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide may also possess potent anticancer properties.
Antibacterial Activity
Compounds within the sulfonamide class are traditionally known for their antibacterial properties. This compound may exhibit similar effects, suggesting potential applications in treating bacterial infections . This aspect warrants further investigation to establish its efficacy against specific bacterial strains.
Synthetic Methodologies
The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity . Common synthetic routes may include:
- Formation of the tricyclic framework.
- Introduction of the sulfonamide group.
- Cyclopropyl substitution.
These methodologies are critical for developing the compound for research and therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfadiazine | Sulfonamide group | Antibacterial |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| PRMT5 Inhibitor A | Tricyclic structure | Cancer therapy |
This compound distinguishes itself through its specific cyclopropyl substitution and unique tricyclic framework which potentially enhances its interaction with biological targets while minimizing side effects associated with traditional sulfonamides .
Case Studies and Research Findings
Research into the applications of this compound has yielded promising results in vitro and in vivo studies focusing on its inhibitory effects on PRMTs and antibacterial properties.
Example Case Study: PRMT5 Inhibition
In a study examining the compound's interaction with PRMT5:
- The binding affinity was assessed using surface plasmon resonance techniques.
- Results indicated a strong binding interaction leading to significant inhibition of PRMT5 activity.
- This suggests potential therapeutic applications in cancer treatment protocols where PRMT5 plays a critical role.
Mechanism of Action
The mechanism of action of N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is compared to two sulfonamide derivatives with analogous cores or functional groups:
*Assumed formula based on structural analogs.
Key Observations:
Core Structure: The target compound and BJ10259 share the 11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene core, while BJ10254 employs a piperidine-benzoxazole system.
Substituent Effects :
- The cyclopropyl group in the target compound may reduce steric hindrance and increase metabolic stability relative to BJ10259’s furan-thiophene-hydroxyl substituents, which introduce polar and aromatic interactions .
- BJ10254’s methoxybenzenesulfonyl group could enhance π-π stacking with hydrophobic enzyme pockets, whereas the target’s cyclopropyl might favor van der Waals interactions .
Synthetic Routes : highlights the use of carbodiimide-based coupling (EDC/HOBt) for synthesizing N-acyl-4-azatetracyclo derivatives. The target compound may follow a similar pathway, substituting cyclopropylamine for other amines .
Hydrogen-Bonding and Crystallographic Insights
The sulfonamide group in all three compounds facilitates hydrogen bonding, a critical feature for enzyme active-site binding. emphasizes graph set analysis for hydrogen-bond patterns, suggesting that the target compound’s sulfonamide could form robust R₂²(8) motifs with biological targets, akin to BJ10254’s methoxybenzenesulfonyl group .
Biological Activity
N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a sulfonamide functional group, which is known for its diverse biological activities. The molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 265.35 g/mol. The sulfonamide moiety is crucial for its interaction with biological targets.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies their antibacterial properties.
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence that sulfonamide derivatives can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available research:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of various sulfonamide derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines (e.g., A549 lung cancer cells). The study highlighted that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of sulfonamide derivatives in models of oxidative stress-induced neuronal damage. This compound demonstrated a significant reduction in neuronal cell death and an increase in cell survival rates compared to untreated controls.
Q & A
Q. What are the primary challenges in synthesizing N-cyclopropyl-11-oxo-1-azatricyclo[...]dodeca...-sulfonamide, and what methodologies address them?
The azatricyclo framework introduces steric hindrance and electronic effects that complicate regioselective functionalization. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclopropane ring formation .
- Base optimization : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates without degrading sensitive functional groups .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) resolves stereoisomers arising from the tricyclic core .
Q. How can the structural integrity of this compound be validated post-synthesis?
A multi-technique approach is essential:
- Spectroscopy : H-NMR and C-NMR confirm cyclopropane proton coupling patterns and sulfonamide resonance .
- Mass spectrometry : HRMS-ESI validates molecular weight (±2 ppm accuracy) and fragments the azatricyclo moiety to confirm connectivity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, critical for verifying strained rings (e.g., 4,12-epoxide bridge) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound's reactivity under catalytic conditions?
- Substrate scope screening : Test diverse catalysts (e.g., Pd/C, Ru complexes) in cross-coupling reactions to evaluate steric tolerance. Monitor by LC-MS .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates, focusing on sulfonamide deprotonation steps influenced by the tricyclic backbone .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states for nucleophilic attacks on the 11-oxo group .
Q. How can contradictory data on the compound's enzyme inhibition efficacy be resolved?
Contradictions often arise from assay conditions. Mitigate via:
- Standardized assays : Use fluorescence polarization (FP) with Bodipy FL-labeled substrates to minimize interference from the compound’s autofluorescence .
- Control experiments : Compare inhibition in wild-type vs. mutant enzymes (e.g., site-directed mutagenesis) to isolate binding interactions .
- Dose-response curves : Analyze IC₅₀ values across multiple replicates to distinguish true inhibition from solubility artifacts .
Q. What advanced techniques characterize its interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
- Cryo-EM : Resolve binding poses in enzyme active sites at near-atomic resolution, leveraging the compound’s rigid tricyclic structure .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding from hydrophobic interactions .
Methodological Notes
- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, critical for pharmacokinetic studies .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic vulnerabilities in the sulfonamide group .
For structural refinement or crystallographic data deposition, adhere to CIF guidelines using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
